molecular formula C6H12N2O2 B11753313 Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine

Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine

Cat. No.: B11753313
M. Wt: 144.17 g/mol
InChI Key: IQMKBJOMCNODAU-UHFFFAOYSA-N
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Description

Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine is a heterocyclic organic compound that features a bicyclic structure containing both oxygen and nitrogen atoms. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine can be synthesized through the reaction of N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal. This reaction typically involves the formation of a bicyclic ring system through intramolecular cyclization . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with biological molecules, influencing their function. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2,3,4,4a,5,6,7,8a-octahydro-[1,4]oxazino[2,3-b][1,4]oxazine

InChI

InChI=1S/C6H12N2O2/c1-3-9-6-5(7-1)8-2-4-10-6/h5-8H,1-4H2

InChI Key

IQMKBJOMCNODAU-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(N1)NCCO2

Origin of Product

United States

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